Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride
CAS No.: 2470435-77-7
Cat. No.: VC5645665
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470435-77-7 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.78 |
| IUPAC Name | tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H |
| Standard InChI Key | QGVLAILURFDBFU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2CC1CNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol. Its IUPAC name, tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride, reflects the fusion of a bicyclic amine and a carbamate-protecting group. The azabicyclo[3.2.1]octane framework consists of a seven-membered ring system with a nitrogen atom at position 3, contributing to its conformational rigidity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2470435-77-7 |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 262.78 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride |
| Salt Form | Hydrochloride |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in biological assays.
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride typically involves direct carbamation of the azabicyclo[3.2.1]octane core. Key steps include:
-
Core Formation: Construction of the azabicyclo[3.2.1]octane ring via cyclization reactions, often employing stereoselective techniques to control ring geometry .
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Carbamate Introduction: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A patented method for analogous compounds highlights the use of ethanol as a solvent and potassium carbonate as a base during carbamation, achieving yields >80% . Recrystallization in n-heptane is critical to purging diboc byproducts and improving purity .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol, THF |
| Base | K₂CO₃, NaOH |
| Temperature | 20–75°C |
| Recrystallization Solvent | n-Heptane |
Related Compounds and Structural Analogs
Positional Isomers
Variations in the azabicyclo[3.2.1]octane substituent position yield analogs with distinct pharmacological profiles:
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